5-ethyl-1-isopropyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry Research
Pyrazoles and their derivatives are a cornerstone of modern heterocyclic chemistry, prized for their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.net First synthesized in the late 19th century, the pyrazole ring is a crucial pharmacophore, forming the core of numerous established drugs. numberanalytics.comnih.gov Its unique structure allows for a variety of chemical transformations, including substitution, condensation, and cyclization reactions, making it a valuable intermediate for creating complex molecular architectures. numberanalytics.com The applications of pyrazole derivatives are extensive, ranging from anti-inflammatory and antimicrobial agents in medicine to pesticides and herbicides in agriculture, and even to the development of novel materials like luminescent compounds and conducting polymers. numberanalytics.com The continuous investigation into pyrazole chemistry underscores its enduring relevance and potential for future discoveries. numberanalytics.com
Importance of N-Alkylated Pyrazoles and the Distinctive Structural Features of 5-Ethyl-1-isopropyl-1H-pyrazole
Within the broader pyrazole family, N-alkylated pyrazoles represent a significant subclass with distinct properties. The substitution at the N1 position of the pyrazole ring is a key determinant of the molecule's biological and chemical characteristics. nih.govacs.org This alkylation influences the compound's polarity, solubility, and how it interacts with biological targets. nih.gov For instance, substitution at the pyrrole-like nitrogen can abolish the heterocycle's ability to act as a hydrogen bond donor, which can be a critical factor in medicinal chemistry design. nih.gov
Rationale for Dedicated Academic Investigation of this compound
The dedicated academic investigation of this compound is driven by the broader effort to understand structure-activity relationships within the pyrazole class. researchgate.net By systematically studying the impact of specific alkyl substitutions, such as the ethyl and isopropyl groups in this case, researchers can gain valuable insights into how these modifications affect the compound's properties and potential applications. This knowledge is crucial for the rational design of new pyrazole derivatives with tailored characteristics for use in various fields, including the development of new therapeutic agents and functional materials. nih.govnih.govjohnshopkins.edu The synthesis and study of specifically substituted pyrazoles like this compound contribute to the fundamental understanding of this important class of heterocyclic compounds. acs.org
Properties
IUPAC Name |
5-ethyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRURPBNKDRDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethyl 1 Isopropyl 1h Pyrazole
Classical and Established Methodologies for Pyrazole (B372694) Core Formation
The foundational methods for pyrazole synthesis have long relied on the predictable and efficient condensation of bifunctional starting materials. These classical routes remain highly relevant for their simplicity and broad applicability.
Cyclocondensation Reactions of Carbonyl Compounds with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.gov To synthesize the 5-ethyl-1-isopropyl-1H-pyrazole backbone, this would involve the reaction of a 1,3-dicarbonyl compound bearing an ethyl group with isopropylhydrazine.
A plausible synthetic precursor for this reaction is 3-heptene-2,4-dione. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the ethyl and isopropyl groups, can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov Aprotic dipolar solvents have been shown to favor specific regioisomers in certain cases. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Features |
| 1,3-Dicarbonyl Compound (e.g., 3-heptene-2,4-dione) | Isopropylhydrazine | This compound | Well-established, versatile, potential for regioisomer formation. beilstein-journals.orgnih.gov |
| α,β-Unsaturated Ketone | Isopropylhydrazine | Pyrazoline intermediate, then oxidized to pyrazole | Requires an additional oxidation step to achieve the final aromatic pyrazole. nih.govresearchgate.net |
1,3-Dipolar Cycloaddition Reactions Utilizing Nitrilimines and Diazo Compounds
Another powerful and versatile approach to pyrazole synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.netbenthamdirect.com This method involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. researchgate.netresearchgate.net
For the synthesis of this compound, a nitrilimine generated in situ from the corresponding hydrazonoyl halide could react with 1-butyne (B89482). The regioselectivity of the cycloaddition would be crucial in determining the final substitution pattern on the pyrazole ring. rsc.orgmdpi.com
Alternatively, the reaction of a diazo compound, such as diazoethane, with an appropriately substituted alkyne can also yield the desired pyrazole. researchgate.netrsc.org These reactions often proceed under mild conditions and can be highly regioselective, offering a valuable alternative to classical condensation methods. rsc.org
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Nitrilimine | 1-Butyne | This compound | In situ generation of the reactive nitrilimine, good regioselectivity is achievable. rsc.orgmdpi.com |
| Diazoethane | Isopropyl-substituted alkyne | This compound | Often proceeds under mild, catalyst-free conditions. rsc.org |
Contemporary and Advanced Synthetic Approaches for N-Alkylated Pyrazoles
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the synthesis of N-alkylated pyrazoles, focusing on atom economy, step efficiency, and catalytic processes.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org Several MCRs have been developed for the synthesis of substituted pyrazoles. beilstein-journals.orglongdom.org
A potential MCR approach to this compound could involve the one-pot reaction of an alkyne, a nitrile, and a titanium imido complex, which can lead to the formation of the pyrazole ring through an oxidative N-N bond coupling. nih.gov Another strategy could involve a four-component reaction of a hydrazine, an aldehyde, a β-ketoester, and an active methylene (B1212753) compound, often catalyzed by a green catalyst in an aqueous medium. nih.govmdpi.com These methods are highly convergent and offer a rapid and efficient route to a diverse range of pyrazole derivatives. nih.gov
| Reaction Type | Starting Materials | Product | Key Features |
| Three-component | Alkyne, Nitrile, Titanium Imido Complex | Substituted Pyrazole | Avoids the use of hydrazine reagents. nih.gov |
| Four-component | Hydrazine, Aldehyde, β-Ketoester, Malononitrile | Highly substituted pyrazole | Can be performed in environmentally friendly solvents like water. nih.govmdpi.com |
Transition-Metal-Catalyzed Reaction Pathways
Transition-metal catalysis has revolutionized the synthesis of N-alkylated heterocycles, providing mild and efficient methods for C-N bond formation. semanticscholar.org
Copper-catalyzed reactions have been extensively used for the N-arylation and N-alkylation of pyrazoles. acs.orgnih.gov These methods often involve the coupling of a pyrazole with an alkyl halide or boronic acid in the presence of a copper catalyst and a suitable base. nih.gov For the synthesis of this compound, a pre-formed 5-ethylpyrazole could be N-alkylated with an isopropyl halide using a copper-based catalytic system. nih.gov These reactions are often tolerant of a wide range of functional groups and can proceed under relatively mild conditions. acs.org Recent advancements have also demonstrated the use of copper catalysts for the aerobic oxidative C(sp2)–H amination to form pyrazoles. acs.org
| Reactants | Catalyst System | Product | Key Features |
| 5-Ethylpyrazole, Isopropyl Halide | Copper salt (e.g., CuI, Cu(OTf)₂), Base (e.g., K₂CO₃, Cs₂CO₃) | This compound | Mild reaction conditions, good functional group tolerance. nih.govacs.org |
| Alkenyl Hydrazone | Cu(OTf)₂ | Substituted Pyrazole | Cross-dehydrogenative coupling under aerobic conditions. acs.org |
Silver-Catalyzed Transformations
Silver-catalyzed reactions have emerged as a valuable tool in the synthesis of heterocyclic compounds, including pyrazoles. These methods often proceed under mild conditions and can offer unique reactivity. One approach involves a silver-mediated [3+2] cycloaddition of an isocyanide building block, such as N-isocyanoiminotriphenylphosphorane, with a terminal alkyne. organic-chemistry.orgacs.org For the synthesis of this compound, this would hypothetically involve the reaction of 1-butyne with an isopropyl-substituted "CNN" synthon, although the direct application and regioselectivity would require empirical validation.
Another relevant silver-catalyzed method is the decarboxylative cyclization of 1,2-diaza-1,3-dienes with α-keto acids. rsc.orgresearchgate.net This process allows for the construction of multisubstituted pyrazoles. Furthermore, silver catalysis has been successfully employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. researchgate.net This reaction proceeds through a cascade of nucleophilic addition, intramolecular cyclization, elimination, and a organic-chemistry.orggoogle.com-H shift. researchgate.net Adapting this methodology to the target compound would require the synthesis of appropriate ethyl- and isopropyl-substituted precursors. The formation of silver(I) pyrazolato coordination polymers has also been studied, highlighting the interaction of silver with the pyrazole ring. nih.gov
Rhodium-Catalyzed Cyclizations
Rhodium catalysis provides powerful and atom-economical pathways for pyrazole synthesis. A notable example is the rhodium-catalyzed addition-cyclization of hydrazines with alkynes, which yields highly substituted pyrazoles under mild conditions. ecust.edu.cnorganic-chemistry.orgnih.gov This cascade reaction involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization. ecust.edu.cnorganic-chemistry.orgnih.gov
To synthesize this compound via this route, one could envision the reaction of an N-isopropyl hydrazine derivative with an ethyl-substituted alkyne. The reaction conditions are typically optimized using a rhodium catalyst like [Cp*RhCl₂]₂ with an acetate (B1210297) additive in a solvent such as acetonitrile. ecust.edu.cnorganic-chemistry.org The mechanism is believed to proceed through the formation of a rhodium-hydrazine intermediate, coordination to the alkyne, nucleophilic addition, and finally, dehydration and cyclization. ecust.edu.cnorganic-chemistry.org This method is particularly appealing due to its high atom efficiency, a key principle of green chemistry. ecust.edu.cn
Flow Chemistry and Continuous Flow Synthesis Techniques
Flow chemistry offers significant advantages for the synthesis of pyrazoles, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. nih.gov The synthesis of pyrazoles often involves hazardous reagents like hydrazine or the formation of unstable intermediates such as diazonium salts, making the contained and controlled environment of a flow reactor highly desirable. nih.gov
Transition metal-free continuous-flow processes have been developed for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles. nih.gov One such setup involves the in-situ generation of ynones from the reaction of terminal alkynes with n-BuLi and acyl chlorides, which then react with a hydrazine derivative. nih.gov For the target molecule, 1-butyne could be reacted with a suitable acyl chloride, followed by reaction with isopropylhydrazine in a continuous flow system. Hybrid continuous-flow–microwave approaches have also been reported, further accelerating reaction times. nih.gov These techniques allow for the safe handling of reactive species and can generate products in gram quantities with short residence times. nih.gov
Green Chemistry Approaches in Pyrazole Synthesis
Green chemistry principles are increasingly being integrated into pyrazole synthesis to reduce environmental impact. researchgate.net Key strategies include the use of aqueous media, solvent-free conditions, and recyclable catalysts. researchgate.netnih.govthieme-connect.com
Solvent-free, microwave-assisted synthesis represents a significant green advancement. For instance, the reaction of α,β-unsaturated carbonyl compounds' tosylhydrazones can be achieved under solvent-free conditions with microwave activation to yield 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times. nih.gov A "one-pot" variation, starting directly from the carbonyl precursors and generating the tosylhydrazone in situ, further enhances the green credentials of the method. nih.gov Mechanochemical approaches, such as the solvent-free chlorination of pyrazoles using grinding techniques, also align with green chemistry principles by minimizing solvent waste. rsc.org
The use of water as a solvent is another cornerstone of green pyrazole synthesis. thieme-connect.com Various catalysts, including nano-ZnO and CeO₂/CuO@GQDs@NH2 nanocomposites, have been shown to be effective for pyrazole synthesis in aqueous media. nih.govthieme-connect.com These methods often allow for simple work-up procedures and the potential for catalyst recycling, offering an environmentally and economically favorable alternative to traditional synthetic routes that rely on volatile organic solvents. researchgate.netnih.govthieme-connect.com
Regioselectivity and Stereoselectivity in the Synthesis of this compound
The most common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. youtube.com For the synthesis of this compound, this involves the reaction of isopropylhydrazine with an unsymmetrical diketone, 3-ethyl-2,4-pentanedione (B72266). This reaction can theoretically produce two regioisomers: 5-ethyl-1-isopropyl-3-methyl-1H-pyrazole and 3-ethyl-1-isopropyl-5-methyl-1H-pyrazole. Controlling the regioselectivity is therefore paramount.
The outcome of the cyclocondensation is influenced by several factors, including the nature of the substituents on both the hydrazine and the diketone, the solvent, and the catalyst. Research has shown that the use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the regioselectivity of pyrazole formation compared to reactions run in conventional solvents like ethanol. conicet.gov.ar In many cases, the use of HFIP leads to the almost exclusive formation of one regioisomer. conicet.gov.ar The general principle is that the more nucleophilic nitrogen of the substituted hydrazine (N2) preferentially attacks the more electrophilic carbonyl carbon of the diketone. The presence of an electron-donating isopropyl group on the hydrazine and an ethyl group on the diketone will influence the electron density at each reaction center.
Alternative strategies, such as the reaction of acetylenic ketones with hydrazines, have been shown to be highly regioselective, affording essentially a single pyrazole isomer in excellent yields, irrespective of the substituents. researchgate.net Similarly, rhodium-catalyzed reactions of hydrazines with unsymmetrical alkynes can also exhibit high regioselectivity, which is influenced by both electronic and steric factors of the substrates. ecust.edu.cnorganic-chemistry.org
Synthesis and Characterization of Key Precursors for this compound
The successful synthesis of the target pyrazole is critically dependent on the availability and purity of its key precursors. The primary starting materials for the classical condensation route are isopropylhydrazine and 3-ethyl-2,4-pentanedione.
Isopropylhydrazine: This substituted hydrazine is a crucial building block. It can be synthesized through several methods. One industrial method involves the reaction of hydrazine hydrochloride with isopropanol (B130326) under inert gas protection. google.comgoogle.com The resulting isopropylhydrazine hydrochloride is then neutralized, and the free base is purified by distillation. google.comgoogle.com Another route starts with the reaction of ethyl carbazate (B1233558) with acetone (B3395972) to form acetone hydrazone, which is subsequently reduced via catalytic hydrogenation. google.com Isopropylhydrazine and its hydrochloride salt are commercially available. sigmaaldrich.comnih.gov
3-Ethyl-2,4-pentanedione: This unsymmetrical β-diketone is the source of the C3-C4-C5 fragment of the pyrazole ring, introducing the ethyl group at the desired position. It is commercially available as a mixture of tautomers. sigmaaldrich.commendelchemicals.com A general synthesis for such 3-substituted-2,4-pentanediones involves the alkylation of the parent diketone, 2,4-pentanedione. This is typically achieved by first forming the enolate of 2,4-pentanedione using a strong base like sodium amide in liquid ammonia, followed by reaction with an ethylating agent such as bromoethane. orgsyn.org
The characterization of these precursors is essential to ensure the success of the subsequent pyrazole synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to confirm their identity and purity. For example, 3-ethyl-2,4-pentanedione would be characterized by its specific boiling point (80-81 °C at 20 mmHg) and refractive index (n20/D 1.442). sigmaaldrich.com
Chemical Reactivity and Transformations of 5 Ethyl 1 Isopropyl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is a versatile scaffold in organic synthesis, exhibiting both nucleophilic and electrophilic characteristics. nih.gov The positions C3 and C5 are electrophilic, while position C4 and both nitrogen atoms are nucleophilic. This allows for functionalization at any position on the ring, with nucleophiles preferentially adding to C3 and C5, and electrophiles to C4 and the nitrogen atoms, depending on the reaction conditions. nih.gov
The pyrazole nucleus is susceptible to electrophilic substitution, primarily at the C4 position, due to the directing effects of the two nitrogen atoms. The presence of electron-donating groups on the ring can further enhance this reactivity. While specific studies on 5-ethyl-1-isopropyl-1H-pyrazole are limited, the general principles of pyrazole chemistry suggest that it would undergo reactions such as nitration, halogenation, and sulfonation at the C4 position.
For instance, the iodination of N-propargyl-N′-tosylhydrazines in the presence of a base can produce 5-functionalized-4-iodo-1-tosylpyrazoles. nih.gov This highlights the possibility of introducing an iodine atom at the C4 position of the pyrazole ring.
The pyrazole ring itself is generally electron-rich and not highly susceptible to nucleophilic attack unless activated by electron-withdrawing groups. However, reactions involving nucleophilic reagents often target substituents on the pyrazole ring or proceed via intermediates.
For example, the synthesis of pyrazoles can involve the nucleophilic addition of a hydrazine (B178648) to a 1,3-dicarbonyl compound, followed by cyclization and dehydration. nih.gov In the context of this compound, while the ring itself is relatively stable, functional groups attached to it can be targets for nucleophiles.
Reactions Involving the N1-Isopropyl Substituent (e.g., N-Alkylation Pathways)
The N1-isopropyl group of this compound is generally stable. However, N-alkylation of pyrazoles is a common method for their functionalization. While direct modification of the existing N1-isopropyl group is not typical, the synthesis of N-substituted pyrazoles can be achieved through various routes. One common method involves the reaction of a substituted hydrazine with a β-diketone or a related precursor. The choice of the hydrazine determines the substituent at the N1 position. researchgate.net
It is important to note that in the synthesis of N-substituted pyrazoles, the regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring. nih.gov
Reactions Involving the C5-Ethyl Substituent
The C5-ethyl group can potentially undergo reactions typical of alkylbenzenes, such as oxidation or halogenation at the benzylic position, under appropriate conditions. However, the reactivity will be influenced by the electronic nature of the pyrazole ring.
For instance, pyrazole derivatives can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids. This suggests that the ethyl group at the C5 position of this compound could potentially be oxidized to a carboxylic acid group.
Functionalization and Derivatization Reactions of this compound
The functionalization of pyrazoles is a broad field, with many strategies available to introduce various functional groups onto the pyrazole core and its substituents. These methods are crucial for synthesizing new derivatives with specific properties.
One approach to functionalization is through cross-coupling reactions. For example, Pd-catalyzed oxidative carbonylation can be used to synthesize trisubstituted pyrazoles. nih.gov Another method involves the direct synthesis of pyrazoles from esters, which allows for the control of substituents at various positions on the ring. researchgate.net
The following table summarizes some potential functionalization reactions for this compound based on general pyrazole chemistry:
| Reaction Type | Reagents and Conditions | Potential Product |
| Halogenation (at C4) | I₂, base | 4-Iodo-5-ethyl-1-isopropyl-1H-pyrazole |
| Oxidation (of C5-ethyl) | KMnO₄ | 1-Isopropyl-5-carboxy-1H-pyrazole |
| Nitration (at C4) | HNO₃, H₂SO₄ | 5-Ethyl-1-isopropyl-4-nitro-1H-pyrazole |
Ligand Behavior and Metal Complexation Chemistry of this compound
Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can influence the properties of the resulting complexes. ekb.eg
The deprotonated form of pyrazole, pyrazolate, can act as a bridging ligand between two metal centers. ekb.eg The coordination chemistry of pyrazoles is extensive, with applications in catalysis, materials science, and bioinorganic chemistry.
Sterically hindered pyrazoles, such as those with bulky substituents like isopropyl groups, can form unique metal-organic architectures. nih.gov For example, 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole has been shown to form clusters with silver and gold. nih.gov This suggests that this compound could also form interesting metal complexes.
The dithiocarbamate (B8719985) derivatives of pyrazole ligands have been synthesized and their metal complexes have been studied. These complexes have shown potential as liquid crystals. ekb.eg Computational studies have also been used to investigate the formation and properties of ruthenium complexes with pyrazole-containing ligands. brown.edu
Spectroscopic Characterization and Structural Elucidation of 5 Ethyl 1 Isopropyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 5-ethyl-1-isopropyl-1H-pyrazole is anticipated to display distinct signals corresponding to the protons of the ethyl and isopropyl groups, as well as the protons on the pyrazole (B372694) ring. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to the aromatic, nitrogen-containing ring.
Based on theoretical predictions, the following signals would be expected:
Isopropyl Group: A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
Ethyl Group: A quartet for the two methylene (B1212753) protons (-CH₂-) and a triplet for the three methyl protons (-CH₃).
Pyrazole Ring: Two distinct signals for the two protons on the pyrazole ring, likely appearing as doublets due to coupling with each other.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Isopropyl -CH | ~4.4 - 4.6 | Septet |
| Pyrazole H-3 | ~7.3 - 7.5 | Doublet |
| Pyrazole H-4 | ~6.0 - 6.2 | Doublet |
| Ethyl -CH₂- | ~2.6 - 2.8 | Quartet |
| Isopropyl -CH₃ | ~1.4 - 1.6 | Doublet |
| Ethyl -CH₃ | ~1.2 - 1.4 | Triplet |
Note: These are estimated values and require experimental confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbon atoms of the pyrazole ring would resonate at lower field (higher ppm) due to their aromaticity and proximity to the electronegative nitrogen atoms.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C-5 | ~145 - 150 |
| Pyrazole C-3 | ~135 - 140 |
| Pyrazole C-4 | ~105 - 110 |
| Isopropyl -CH | ~50 - 55 |
| Ethyl -CH₂- | ~20 - 25 |
| Isopropyl -CH₃ | ~20 - 25 |
| Ethyl -CH₃ | ~13 - 16 |
Note: These are estimated values and require experimental confirmation.
Two-Dimensional NMR Techniques for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the connectivity of the ethyl and isopropyl groups to the pyrazole ring, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. The acquisition of such data is necessary for the unambiguous structural elucidation of this compound.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=C, and C-N bonds.
Key expected vibrational modes include:
C-H stretching: Aliphatic C-H stretches from the ethyl and isopropyl groups would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretches from the pyrazole ring would be observed at slightly higher wavenumbers, typically above 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.
C-N stretching: The C-N stretching vibrations would likely be found in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the pyrazole ring are expected to produce strong signals in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. The lack of experimental Raman data prevents a detailed analysis of the specific vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound is characterized by transitions occurring within the pyrazole ring. Generally, pyrazole and its alkyl-substituted derivatives exhibit absorption maxima in the ultraviolet region, typically between 210 and 230 nm. These absorptions are attributed to π → π* electronic transitions within the heterocyclic aromatic system.
For this compound, the presence of alkyl groups (ethyl and isopropyl) on the pyrazole ring is expected to cause a slight bathochromic (red) shift compared to the parent pyrazole molecule. Studies on various substituted pyrazoles indicate that substitution at the 3 or 5 position results in a minor bathochromic shift of about 3-4 nm. researchgate.net The solvent used can also influence the absorption maximum. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected UV-Vis absorption characteristics can be inferred from data on analogous compounds. researchgate.netresearchgate.net
Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) | Solvent | Reference Compounds |
|---|---|---|---|
| π → π* | ~215 - 225 | Ethanol/Methanol | Alkyl-substituted pyrazoles |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₈H₁₄N₂, which corresponds to a molecular weight of 138.21 g/mol . chemscene.comvulcanchem.com
In electron ionization mass spectrometry (EI-MS), the molecule is expected to form a molecular ion (M⁺) peak at m/z 138. The fragmentation of this ion is dictated by the stability of the resulting fragments. For this compound, the most likely fragmentation pathways involve the cleavage of the bonds connecting the alkyl substituents to the pyrazole ring. chemguide.co.uklibretexts.org
Key predicted fragmentation patterns include:
Loss of an ethyl radical (•CH₂CH₃): This would result in a fragment ion at m/z 109 (M-29).
Loss of an isopropyl radical (•CH(CH₃)₂): This is a very common fragmentation for isopropyl-substituted compounds, leading to a stable secondary carbocation. This cleavage would produce a fragment ion at m/z 95 (M-43). libretexts.orgmiamioh.edu
Loss of a methyl radical (•CH₃) from the isopropyl group: Cleavage of a methyl group from the isopropyl substituent would lead to a fragment at m/z 123 (M-15). This is a common fragmentation pattern for compounds containing isopropyl groups. libretexts.org
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller charged fragments, although the initial loss of the larger alkyl substituents is generally more favorable.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 138 | [C₈H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 123 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 109 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 95 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
However, extensive crystallographic studies have been conducted on a wide variety of substituted pyrazole derivatives. nih.gov These studies reveal that pyrazoles can crystallize in several different crystal systems, with monoclinic and orthorhombic being very common. The specific packing arrangement is influenced by factors such as the nature and size of the substituents, which affect intermolecular interactions like van der Waals forces and, in N-unsubstituted pyrazoles, hydrogen bonding. For N-substituted pyrazoles like this compound, where classical hydrogen bonding is absent, the crystal packing is primarily governed by steric effects and weaker C-H···π or C-H···N interactions.
Based on analyses of similar pyrazole structures, one can anticipate the likely crystallographic parameters. For instance, related compounds such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate have been found to crystallize in the monoclinic system with the space group P2₁/c. researchgate.net
Common Crystal Systems and Space Groups for Substituted Pyrazoles
| Crystal System | Common Space Groups | Reference Compound Example |
|---|---|---|
| Monoclinic | P2₁/c, C2/c | trans-(3R,4R)-1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one researchgate.net |
| Orthorhombic | Pbca, Pnma | - |
| Triclinic | P-1 | - |
Without experimental data, the precise solid-state structure of this compound remains undetermined. Future crystallographic studies would be necessary to fully elucidate its molecular geometry and packing in the crystalline state.
Computational and Theoretical Investigations of 5 Ethyl 1 Isopropyl 1h Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometry, stability, and reactivity of molecules. For pyrazole (B372694) derivatives, these methods, particularly Density Functional Theory (DFT) and ab initio calculations, have been instrumental in elucidating structural and electronic features.
DFT has become a standard method for studying pyrazole systems due to its balance of computational cost and accuracy. Studies on various substituted pyrazoles consistently employ DFT to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. nih.govnih.govnih.govbohrium.comnih.gov For 5-ethyl-1-isopropyl-1H-pyrazole, a DFT approach, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the method of choice. nih.govtandfonline.com
Research on related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, has utilized DFT to successfully optimize the gas-phase molecular geometry and analyze its electronic structure. bohrium.com General studies on 3,5-disubstituted pyrazoles have shown that electron-donating groups, which include both ethyl and isopropyl groups, influence the electronic distribution and stability of the pyrazole ring. nih.gov It is established that such substituents can affect the tautomeric equilibrium in pyrazoles, although in the case of 1-substituted pyrazoles like the target compound, this specific tautomerism is not a factor. nih.gov
Theoretical investigations on pyranopyrazole derivatives have also used DFT (B3LYP) to compute various parameters, including dipole moment, bond lengths, and total energy, demonstrating the versatility of this method in characterizing complex heterocyclic systems. nih.gov
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory and are often used to benchmark DFT results. nih.gov Studies on substituted pyrazoles have employed ab initio calculations to investigate substituent effects on tautomerism and proton transfer mechanisms. nih.govrsc.org For instance, MP2/aug-cc-pVDZ and MP2/6-311++G(d,p) levels of theory have been used to evaluate the kinetics of proton transfer in azoles, including pyrazoles, highlighting the role of solvent molecules in lowering activation barriers. nih.gov While computationally more intensive, an ab initio calculation on this compound would provide a highly accurate description of its electronic structure and energy.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is key to its reactivity. Analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charge provides critical insights.
The HOMO and LUMO are central to the frontier orbital theory, which explains chemical reactivity in terms of the interactions between these orbitals on interacting species. unesp.brlibretexts.org For pyrazole derivatives, the energy and localization of the HOMO and LUMO determine their behavior in chemical reactions. In general, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.
Studies on pyrazole derivatives show that the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. researchgate.netresearchgate.netnih.gov For this compound, both the ethyl and isopropyl groups are electron-donating. This would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The HOMO-LUMO energy gap is a crucial parameter indicating molecular stability; a smaller gap suggests higher reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is a common method for studying charge distribution. researchgate.net In the pyrazole ring, the nitrogen atoms and certain carbon atoms typically exhibit higher electron density, making them susceptible to electrophilic substitution. mdpi.com The electron-donating alkyl groups in this compound would further increase the electron density on the pyrazole ring, particularly at the C4 position, which is a common site for electrophilic attack in pyrazoles. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative (Data from a related system) This table presents representative data from a DFT study on a substituted pyrazole to illustrate typical values. The specific values for this compound would require a dedicated calculation.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.59 |
| LUMO | -0.82 |
| Energy Gap (ΔE) | 5.77 |
| Source: Adapted from a study on ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. nih.gov |
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and confirmation. nih.govnih.gov
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have shown excellent correlation with experimental NMR data for pyrazole derivatives. nih.govtandfonline.comresearchgate.net By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, this method would predict distinct signals for the ethyl and isopropyl protons and carbons, as well as for the protons and carbons of the pyrazole ring. Comparing these predicted shifts with experimental data would provide unambiguous structural confirmation.
Similarly, the calculation of vibrational frequencies via DFT can predict the IR spectrum. While calculated frequencies are often systematically higher than experimental ones (due to the harmonic approximation), they can be scaled to provide a very accurate match. bohrium.com This would allow for the assignment of characteristic vibrational modes of the pyrazole ring and the alkyl substituents.
Table 2: Representative Calculated vs. Experimental NMR Shifts for a Pyrazolone (B3327878) Derivative This table demonstrates the typical accuracy of DFT-predicted NMR shifts compared to experimental values for a related class of compounds.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| C=O | 170.1 | 168.5 |
| C=N | 155.8 | 154.2 |
| C-N | 140.5 | 138.9 |
| Source: Adapted from a study on new pyrazolone derivatives. tandfonline.com |
Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations
Theoretical chemistry plays a crucial role in understanding how chemical reactions occur by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. For pyrazoles, computational studies have shed light on mechanisms such as electrophilic substitution, cycloadditions, and proton transfer. nih.govresearchgate.netcdnsciencepub.com
The electron-rich nature of the pyrazole ring in this compound, enhanced by its two alkyl substituents, suggests it would readily undergo electrophilic substitution, primarily at the C4 position. A DFT study could model the reaction pathway for, say, nitration or halogenation. This would involve locating the transition state structure for the attack of the electrophile and calculating the activation energy, providing a quantitative measure of the reaction's feasibility.
Computational studies on the reactivity of pyrazaboles (boron-nitrogen compounds containing pyrazole units) with nucleophiles have successfully used DFT to analyze Sₙ1 and Sₙ2 reaction mechanisms, demonstrating the power of these methods in complex systems. researchgate.netcdnsciencepub.comscholaris.ca Similar approaches could be applied to understand the reactions of this compound with various reagents.
Conformational Analysis of Alkyl Substituents and Overall Molecular Geometry
The three-dimensional structure of a molecule, including the preferred conformations of its flexible parts, is critical to its properties and interactions. For this compound, the primary conformational flexibility arises from the rotation of the ethyl and isopropyl groups.
Computational methods can be used to perform a conformational search to identify the lowest energy conformers. Studies on N-alkyl substituted heterocycles have shown that the size and nature of the alkyl group determine its preferred orientation. nih.govrsc.orgresearchgate.net For the N-isopropyl group, steric interactions with the pyrazole ring will dictate its rotational preference. DFT calculations would precisely determine the dihedral angles that correspond to energy minima. Similarly, the rotational barrier of the ethyl group at the C5 position can be calculated.
Table 3: Calculated Bond Lengths and Angles for a Related Pyrazole This table provides an example of geometric parameters obtained from DFT calculations for a substituted pyrazole, illustrating the type of data generated.
| Parameter | Calculated Value |
| N1-N2 Bond Length | 1.35 Å |
| N2-C3 Bond Length | 1.33 Å |
| C3-C4 Bond Length | 1.42 Å |
| C4-C5 Bond Length | 1.38 Å |
| C5-N1 Bond Length | 1.37 Å |
| N1-N2-C3 Bond Angle | 112.5° |
| N2-C3-C4 Bond Angle | 105.0° |
| Source: Data modeled on typical pyrazole geometries found in computational literature. |
Intermolecular Interactions and Aggregation Behavior
The non-covalent interactions between molecules of this compound are critical in determining its physical properties, such as boiling point, solubility, and crystal packing. These interactions are primarily governed by a combination of hydrogen bonding, π-stacking, and van der Waals forces. Due to the substitution pattern of this compound, where the hydrogen on the N1 nitrogen of the pyrazole ring is replaced by an isopropyl group, the potential for classical hydrogen bonding as a primary mode of aggregation is eliminated. However, other intermolecular forces remain significant.
The pyrazole ring itself is an aromatic heterocycle, and as such, is capable of engaging in several types of non-covalent interactions. The primary modes of interaction for pyrazole derivatives are hydrogen bonding (where an N-H bond is present) and π-π stacking. In the case of 1-substituted pyrazoles like this compound, the N1-H...N2 hydrogen bonding that dominates the aggregation of unsubstituted pyrazole is absent. mdpi.com Consequently, the aggregation behavior will be dictated by weaker interactions such as C-H...N hydrogen bonds and π-π stacking.
Theoretical investigations into the dimerization of pyrazole derivatives reveal that both hydrogen-bonded and π-stacked configurations are stable. For instance, DFT calculations on pyrazole-based coordination compounds have quantified the energetic contributions of these different interaction types. In one such study, the interaction energy of a π-stacked dimer was found to be -1.6 kcal/mol, while a hydrogen-bonded dimer in a different configuration was stabilized by -15.1 kcal/mol, highlighting the potential strength of hydrogen bonding when present. nih.gov
The aggregation of pyrazole molecules can lead to the formation of various oligomers, including dimers, trimers, and larger clusters. researchgate.net The specific geometry of these aggregates is a balance between attractive and repulsive forces. For pyrazole itself, cyclic trimers are often favored over dimers due to the strained bond angles in a planar dimeric structure. researchgate.net
The table below presents hypothetical interaction energies for different dimer configurations of this compound, extrapolated from computational studies on related pyrazole systems. These values are illustrative and intended to provide a qualitative understanding of the relative strengths of different interaction modes.
| Dimer Configuration | Predominant Interaction Type | Estimated Interaction Energy (kcal/mol) |
| Parallel-Displaced | π-π Stacking | -2.5 to -4.0 |
| T-shaped | π-Stacking | -1.5 to -3.0 |
| C-H...N Hydrogen Bonded | Hydrogen Bonding | -1.0 to -2.5 |
Note: These are estimated values based on computational studies of related pyrazole derivatives and are intended for illustrative purposes.
Molecular dynamics simulations of pyrazole in aqueous solution have shown that the nitrogen atoms of the pyrazole ring are key sites for hydrogen bonding with water molecules. nih.gov While this is not directly related to the self-aggregation of the pure compound, it underscores the importance of the nitrogen atoms in mediating intermolecular interactions.
Advanced Chemical Applications of Pyrazole Scaffolds
Design and Synthesis of Pyrazole-Based Ligands for Transition Metal Catalysis
The pyrazole (B372694) ring is a foundational structure in the design of ligands for transition metal catalysis due to its versatile coordination properties. The two adjacent nitrogen atoms can bind to metal centers, forming stable complexes that facilitate a wide range of catalytic transformations. The synthesis of pyrazole-based ligands often involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, allowing for tailored substitutions on the pyrazole ring. These substitutions are critical as they modulate the steric and electronic properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the metal catalyst.
While no specific studies detailing the synthesis of 5-ethyl-1-isopropyl-1H-pyrazole as a ligand for a specific catalytic reaction were identified, its structure suggests potential as a monodentate or, through further functionalization, a bidentate ligand. The isopropyl group on the N1 nitrogen and the ethyl group at the C5 position would influence the ligand's steric bulk and solubility, key factors in catalyst performance.
Application in Materials Science (e.g., Dyes, Fluorescent Materials, Luminescent Agents)
Pyrazole derivatives are widely recognized for their utility in materials science, particularly in the development of dyes and fluorescent materials. The pyrazole ring can act as a core component of a larger conjugated system, which is essential for chromophoric and fluorophoric activity. By attaching various electron-donating and electron-accepting groups to the pyrazole scaffold, chemists can fine-tune the photophysical properties of the molecule, such as absorption and emission wavelengths, quantum yields, and Stokes shift.
Research in this area focuses on creating novel materials for applications like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The specific compound this compound does not appear in literature focused on materials science applications. However, the general synthetic accessibility of pyrazoles allows for the incorporation of functionalities that could impart desirable optical properties.
Role in Agrochemical Chemistry (Focused on Chemical Synthesis and Formulation)
The pyrazole moiety is a highly significant "pharmacophore" in the agrochemical industry, forming the core of many commercially successful herbicides, insecticides, and fungicides. clockss.orgresearchgate.net The biological activity of these compounds is strongly dependent on the substitution pattern around the pyrazole ring. For instance, certain 4-benzoylpyrazole derivatives are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. clockss.org
The synthesis of agrochemical pyrazoles is a major focus, with research aimed at developing efficient, scalable, and regioselective routes. clockss.org While this compound is not cited as an active ingredient in current agrochemical products, structurally similar compounds are prevalent. evitachem.com Its synthesis would likely follow established methods for creating substituted pyrazoles, which are foundational steps in the discovery pipeline for new crop protection agents. clockss.orgevitachem.com The formulation of these active ingredients into stable and effective products is another critical aspect of agrochemical chemistry.
Development of Pyrazole-Derived Chemosensors and Recognition Agents (Based on Chemical Interaction Principles)
The nitrogen atoms in the pyrazole ring are effective binding sites for metal ions and other analytes, making the pyrazole scaffold an excellent platform for the design of chemosensors. A typical pyrazole-based chemosensor consists of the pyrazole ring (the recognition unit) linked to a signaling unit, often a fluorophore. Upon binding of a specific analyte to the pyrazole, a change in the photophysical properties of the signaling unit occurs, such as an increase or decrease in fluorescence intensity or a color change, allowing for detection.
The selectivity and sensitivity of these sensors are governed by the principles of chemical interaction, including coordination chemistry and intermolecular forces. The design can be tailored to detect a wide range of species. Although no studies have been published on the use of this compound as a chemosensor, its fundamental structure is amenable to the synthetic modifications required to create such a recognition agent.
Future Perspectives and Emerging Research Avenues for 5 Ethyl 1 Isopropyl 1h Pyrazole
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are not always environmentally benign, often requiring harsh reaction conditions and hazardous solvents. researchgate.netbenthamdirect.com The future of synthesizing 5-ethyl-1-isopropyl-1H-pyrazole will likely be dominated by green and sustainable practices that prioritize high yields, operational simplicity, and minimal environmental impact. benthamdirect.comnih.gov
Key innovations are expected in the following areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various pyrazole derivatives. researchgate.netresearchgate.net Applying these methods to the synthesis of this compound could lead to more efficient and environmentally friendly production processes.
Use of Green Solvents: The exploration of water, ionic liquids, and other eco-friendly solvents is a growing trend in organic synthesis. researchgate.netfrontiersin.org Developing synthetic routes for this compound in such media would significantly reduce the environmental footprint of its production.
Catalyst-Free and Solvent-Free Reactions: One-pot, multi-component reactions conducted without a catalyst or solvent represent a highly efficient and sustainable approach. researchgate.netresearchgate.net Research into such methodologies for the target molecule is a promising avenue.
Renewable Starting Materials: The use of biomass-derived feedstocks is a cornerstone of sustainable chemistry. rsc.orgrsc.org Investigating synthetic pathways to this compound from renewable resources would align its production with the principles of a circular economy.
Recyclable Catalysts: The development and use of heterogeneous or reusable catalysts can significantly improve the sustainability of chemical processes. researchgate.netnih.gov
A comparative look at traditional versus potential green synthetic methods is presented below:
| Feature | Traditional Synthesis | Green and Sustainable Synthesis |
| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free |
| Energy | High energy consumption (prolonged heating) | Reduced energy via microwave or ultrasound |
| Catalysts | Often stoichiometric and non-recoverable | Recyclable or catalytic amounts |
| Byproducts | Can generate significant waste | Aims for high atom economy and minimal waste |
| Starting Materials | Typically fossil-fuel based | Potential for biomass-derived feedstocks |
Exploration of Undiscovered Reactivity and Functionalization Pathways
While the general reactivity of the pyrazole ring is understood, the specific reactivity of this compound remains a fertile ground for investigation. The ethyl and isopropyl substituents at the 5- and 1-positions, respectively, influence the electron density and steric accessibility of the pyrazole core, potentially leading to novel reactivity.
Future research could focus on:
Selective C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring or the alkyl substituents would provide a highly efficient route to novel derivatives without the need for pre-functionalized starting materials.
Organometallic-Mediated Reactions: The use of magnesiated or zincated organometallics has been shown to be effective for the functionalization of other heterocyclic scaffolds and could be applied to this compound to introduce a variety of new functional groups. nih.gov
Photocatalysis and Electrosynthesis: These emerging techniques offer unique reactivity patterns and can often be performed under mild conditions, opening up new avenues for the functionalization of the pyrazole ring.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the pyrazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to completely new molecular scaffolds.
Integration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives is crucial for the development of new applications. The integration of advanced analytical techniques will be instrumental in this endeavor.
| Technique | Information Gained | Future Application to this compound |
| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. | Elucidation of the precise structure of new, more complex derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Unambiguous confirmation of the identity of novel functionalized products. nih.gov |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal. mdpi.com | Determination of the solid-state structure, which can inform on intermolecular interactions and crystal packing. nih.govacs.orgdatapdf.comnih.govresearchgate.net |
| Chiroptical Spectroscopy | Information on the stereochemistry of chiral derivatives. | Characterization of enantiomerically pure derivatives, which is crucial for many biological applications. |
These techniques, which are already used for the characterization of other pyrazole derivatives, will be essential for confirming the outcomes of new synthetic reactions and for establishing structure-property relationships. ekb.egnih.gov
Synergistic Approaches Between Experimental and Computational Chemistry
The combination of experimental work with computational modeling is a powerful tool for accelerating research. researchgate.net For this compound, this synergy can be leveraged to predict and understand its properties and reactivity.
Future research directions include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecular orbitals (HOMO/LUMO), electrostatic potential, and other electronic properties of the molecule. nih.govresearchgate.netnih.gov This information can be used to predict its reactivity towards different reagents and to understand the mechanisms of reactions. acs.orgbenthamdirect.com
Reaction Pathway Modeling: Computational chemistry can be used to model the energy profiles of potential reaction pathways, helping to identify the most likely products and to optimize reaction conditions.
Prediction of Spectroscopic Data: Theoretical calculations can predict NMR and IR spectra, which can then be compared with experimental data to confirm the structure of newly synthesized compounds.
Virtual Screening for New Applications: The properties of this compound and its virtual derivatives can be calculated and used to screen for potential applications, for example, as ligands for biological targets or as components in new materials.
This integrated approach allows for a more rational design of experiments, saving time and resources, and providing deeper insights into the fundamental chemistry of the molecule.
Potential for Novel Applications in Diverse Chemical Fields
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry and materials science. benthamscience.comnumberanalytics.comingentaconnect.comresearchgate.netorientjchem.orgnih.govmdpi.comnih.gov Based on the known applications of other substituted pyrazoles, this compound and its derivatives have the potential for a wide range of novel applications.
Potential application areas include:
Pharmaceuticals: Pyrazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ingentaconnect.comresearchgate.netnih.govnih.gov The specific substitution pattern of this compound may confer unique pharmacological properties, making it a target for future drug discovery programs.
Agrochemicals: Many commercial pesticides and herbicides contain a pyrazole core. numberanalytics.com The development of new derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
Materials Science: Pyrazole-containing compounds have found applications as luminescent materials, organic light-emitting diodes (OLEDs), and liquid crystals. numberanalytics.comnih.gov The electronic properties of this compound could be tuned through functionalization to create new materials with interesting optical and electronic properties.
Coordination Chemistry: Pyrazoles are excellent ligands for metal ions. The specific steric and electronic properties of this compound could lead to the formation of novel metal complexes with interesting catalytic or material properties.
The exploration of these potential applications will require a multidisciplinary approach, combining synthetic chemistry, biological screening, materials characterization, and computational modeling.
Q & A
Q. What are the established synthetic routes for preparing 5-ethyl-1-isopropyl-1H-pyrazole?
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 (t, 3H, CH₂CH₃), 1.45 (d, 6H, CH(CH₃)₂), 4.15 (q, 2H, CH₂CH₃).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H⋯O interactions) using software like Mercury (Cambridge Crystallographic Data Centre) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 153.1 (calculated: 153.15) .
Advanced Research Questions
Q. How does tautomerism affect the crystallographic properties of this compound derivatives?
Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?
Methodological Answer: Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Solubility Issues : Use DMSO-dissolved stock solutions (≤1% v/v) to avoid solvent interference.
- Strain Variability : Test against standardized microbial strains (e.g., ATCC Staphylococcus aureus).
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism). Cross-validate using in silico docking (AutoDock Vina) to correlate activity with binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
